molecular formula C15H18O3 B12627317 benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate CAS No. 917911-09-2

benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B12627317
CAS No.: 917911-09-2
M. Wt: 246.30 g/mol
InChI Key: UIPFZKKRBQRWIF-JTDNENJMSA-N
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Description

Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a benzyl ester group at position 1, a ketone at position 2, and a methyl substituent at position 4 in the (R)-configuration. The (4R)-methyl group introduces stereochemical complexity, which may affect its biological activity or crystallization behavior.

Properties

CAS No.

917911-09-2

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H18O3/c1-11-7-8-13(14(16)9-11)15(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-,13?/m1/s1

InChI Key

UIPFZKKRBQRWIF-JTDNENJMSA-N

Isomeric SMILES

C[C@@H]1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CCC(C(=O)C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Esterification

Esterification is a fundamental reaction for synthesizing carboxylic acid derivatives. The preparation of this compound typically involves the reaction of 4-methyl-2-oxocyclohexanecarboxylic acid with benzyl alcohol in the presence of an acid catalyst.

General Reaction Scheme:

$$
\text{4-methyl-2-oxocyclohexanecarboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water}
$$

Key Parameters:

Parameter Value
Catalyst Sulfuric acid or p-toluenesulfonic acid
Temperature Reflux (around 100°C)
Reaction Time 4 to 16 hours
Yield Typically >80%

Alternative Synthetic Routes

Several alternative synthetic routes have been explored in the literature, including:

  • Nucleophilic Substitution:

    • This method involves the nucleophilic attack of benzyl alcohol on an activated carboxylic acid derivative, such as an acid chloride or anhydride.

    Reaction Example:
    $$
    \text{Acid chloride} + \text{Benzyl alcohol} \rightarrow \text{Benzyl ester} + \text{HCl}
    $$

    Key Parameters:

    Parameter Value
    Solvent Dichloromethane
    Temperature Room temperature
    Yield 75% to 90%
  • Enzymatic Synthesis:

    • Enzymatic methods using lipases have been reported for the synthesis of esters with high enantioselectivity.
  • Direct Alkylation:

    • Using alkyl halides in the presence of a base can lead to the formation of benzyl esters from appropriate cyclohexane derivatives.

Comparative Analysis of Preparation Methods

The following table summarizes the various preparation methods, their yields, and key features:

Method Catalyst/Conditions Yield (%) Comments
Esterification Acid catalyst, reflux >80% Simple and widely used method
Nucleophilic substitution Acid chloride, room temp 75% to 90% Efficient but requires activated derivatives
Enzymatic synthesis Lipases Variable High enantioselectivity but slower process
Direct alkylation Base, various temperatures Moderate Less common for this specific compound

Biological Activity

Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈O₃
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 143564-89-0

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in metabolic pathways. The compound's structure allows it to act as an inhibitor or modulator of various enzymes, particularly those involved in oxidative phosphorylation (OXPHOS), which is crucial for ATP production in cells.

Key Mechanistic Insights:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes within the mitochondrial respiratory chain, leading to decreased ATP production. This mechanism is particularly relevant in cancer cells that rely heavily on OXPHOS for energy.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity and Therapeutic Applications

Research indicates that this compound has several potential therapeutic applications:

  • Cancer Treatment : Due to its ability to inhibit OXPHOS, this compound is being investigated as a potential treatment for various cancers, particularly those that are resistant to conventional therapies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits mitochondrial function in cancer cells
AntioxidantReduces oxidative stress
Enzyme InhibitionModulates key metabolic enzymes

Case Study 1: Inhibition of OXPHOS in Pancreatic Cancer

A study demonstrated that this compound significantly inhibited ATP production in pancreatic cancer cell lines. The compound showed an IC50 value of 0.58 μM, indicating potent activity against these cells when subjected to galactose medium, which forces reliance on OXPHOS for energy.

Case Study 2: Structure-Activity Relationship (SAR) Studies

Further SAR studies revealed that modifications to the benzyl group enhanced the compound's potency and selectivity for mitochondrial targets. For instance, derivatives with altered alkyl chains exhibited varying degrees of inhibition against complex I of the respiratory chain, suggesting a pathway for optimizing therapeutic efficacy.

Scientific Research Applications

Pharmaceutical Applications

1.1 Biological Activity

Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate exhibits significant biological activity, making it a candidate for pharmaceutical development. Its unique chiral configuration may confer distinct biological properties that can be leveraged in drug formulation.

Case Study: Antimicrobial Properties

Research has indicated that compounds structurally similar to this compound exhibit antimicrobial activity. For instance, studies have shown that esters derived from cyclohexane can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents in topical formulations.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAntimicrobial potential
BenzylacetoneModerate antibacterial
Methyl 2-(4-oxocyclohexyl)acetateLow antifungal

Synthesis and Material Science

2.1 Synthesis Methods

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to ensure the retention of its chiral properties. This compound can be synthesized through various methods, including esterification and cyclization reactions.

Case Study: Polymer Chemistry

In materials science, this compound has been explored as a building block for polymer synthesis. Its unique structure allows for the development of polymers with tailored properties, such as increased thermal stability and mechanical strength. Research has demonstrated that incorporating this compound into polymer matrices enhances the overall performance of the material .

Table 2: Properties of Polymers Derived from this compound

PropertyValueReference
Thermal StabilityHigh
Mechanical StrengthEnhanced
BiodegradabilityModerate

Cosmetic Applications

3.1 Skin Care Formulations

Due to its favorable safety profile and potential skin benefits, this compound is being investigated for use in cosmetic formulations. Its ability to act as a stabilizer or emulsifier in creams and lotions makes it an attractive ingredient for skin care products.

Case Study: Topical Application Studies

A study evaluating the dermal penetration of compounds similar to this compound found that these compounds could effectively permeate the skin barrier while maintaining low systemic absorption levels. This suggests that they could be used safely in cosmetic applications without significant risk of systemic toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogs include:

Benzyl Benzoate : A simpler benzyl ester lacking the cyclohexane ring and ketone. It is widely used as a scabicide, with studies showing 87% efficacy in topical applications .

Methyl 4-Hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate : A heterocyclic derivative with a sulfone group and ester functionality. Its synthesis involves regioselective challenges due to competing reaction centers .

Cyclohexane Carboxylate Derivatives (e.g., ECHEMI compounds in ): Examples include (6-chloro-4-ethyl-2-oxochromen-7-yl) 4-[[(tert-butoxycarbonylamino)methyl]cyclohexane-1-carboxylate. These highlight substituent variations (e.g., chloro, ethyl) that alter solubility and bioactivity.

Physicochemical Properties
Property Benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate Benzyl Benzoate Methyl Benzothiazine Carboxylate
Core Structure Cyclohexane with ketone, ester Benzene ester Benzothiazine with sulfone, ester
Lipophilicity High (cyclohexane + benzyl) Moderate Moderate (polar sulfone)
Stereochemical Complexity High (R-configuration) None Low (planar heterocycle)
Structural Analysis
  • Ring Puckering : The cyclohexane ring’s conformation can be quantified using Cremer-Pople parameters (amplitude, phase angles) . The 4-methyl and 2-ketone groups likely induce a chair or twist-boat conformation, distinct from planar aromatic analogs.
  • Crystallography : Tools like SHELXL and structure validation protocols (e.g., PLATON) ensure accurate stereochemical assignment .

Data Tables

Table 1: Substituent Impact on Reactivity and Bioactivity

Compound Key Substituents Reactivity Considerations
This compound 4R-methyl, 2-ketone, benzyl ester Steric hindrance at C4; ketone redox sensitivity
Benzyl Benzoate Benzyl ester Ester hydrolysis susceptibility
ECHEMI Derivatives Chloro, ethyl, tert-butyl groups Enhanced halogen-mediated reactivity

Q & A

Q. What are the optimized synthetic routes for benzyl (4R)-4-methyl-2-oxocyclohexane-1-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves esterification of the corresponding carboxylic acid with benzyl alcohol under acidic catalysis. For example, refluxing 4-methyl-2-oxocyclohexanecarboxylic acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours yields the ester . Purification via silica gel column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 9:1 to 7:3) is recommended . Yield optimization may require adjusting stoichiometry, solvent polarity, or catalyst loading.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the cyclohexanone carbonyl (δ ~205–210 ppm in ¹³C NMR), benzyl ester (δ ~5.1–5.3 ppm for CH₂Ph in ¹H NMR), and methyl group (δ ~1.2–1.4 ppm) .
  • FTIR : Confirm ester C=O (~1720–1740 cm⁻¹) and ketone C=O (~1700–1720 cm⁻¹) stretching .
  • HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases for purity assessment and molecular ion ([M+H]⁺) verification .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the stereochemistry of the 4R configuration?

  • Methodological Answer : Crystallize the compound via slow evaporation in a solvent like ethyl acetate/hexane. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXTL or SHELXL for structure solution and refinement, ensuring the Flack parameter confirms absolute configuration . Mercury software can visualize the cyclohexane ring puckering and validate hydrogen-bonding networks .

Advanced Research Questions

Q. How can conformational analysis of the cyclohexane ring explain reactivity differences in derivatization reactions?

  • Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring distortion. For (4R)-4-methyl-2-oxocyclohexane derivatives, the chair conformation is dominant, but the ketone group at C2 introduces slight boat distortion. Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for nucleophilic attacks at C1, where steric effects from the 4R-methyl group influence regioselectivity .

Q. What computational strategies predict intermolecular interactions in cocrystals or host-guest systems involving this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen potential coformers (e.g., carboxylic acids) by targeting the ketone and ester moieties as hydrogen-bond acceptors.
  • Hirshfeld Surface Analysis : Analyze crystal packing motifs (e.g., C–H···O interactions) via CrystalExplorer, referencing Mercury’s void mapping to assess packing efficiency .
  • MD Simulations : Run NPT ensembles in GROMACS to study solvent effects on stability .

Q. How do researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

  • Methodological Answer :
  • Benchmarking : Compare calculated (GIAO-DFT) and experimental NMR shifts. Discrepancies >2 ppm may indicate solvation effects or conformational averaging. Include explicit solvent models (e.g., PCM for DMSO) .
  • Validation Tools : Use CheckCIF/PLATON to identify crystallographic outliers (e.g., ADPs, bond-length mismatches) .
  • Statistical Analysis : Apply linear regression to correlate computed/observed data, adjusting basis sets or functionals if R² <0.95 .

Notes

  • Prioritize peer-reviewed methodologies (e.g., SHELX, Mercury) for structural analysis .
  • Cross-validate computational results with experimental data to mitigate contradictions .

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